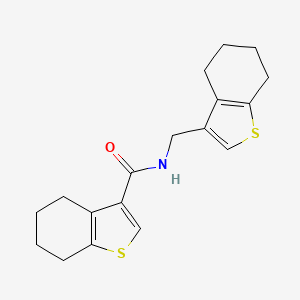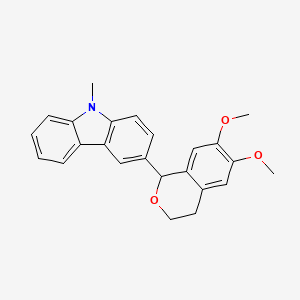![molecular formula C31H24O6 B4333822 2,2'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bisdibenzo[b,d]furan](/img/structure/B4333822.png)
2,2'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bisdibenzo[b,d]furan
Overview
Description
2,2'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bisdibenzo[b,d]furan, also known as TSBDF, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TSBDF is a spiroacetal-based compound that contains two dibenzo[b,d]furan moieties linked by a spiroacetal bridge. This compound has been shown to possess unique physicochemical properties that make it a promising candidate for various research applications.
Mechanism of Action
The exact mechanism of action of 2,2'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bisdibenzo[b,d]furan is not well understood. However, it is believed that the spiroacetal bridge present in this compound plays a crucial role in its unique properties. The spiroacetal bridge is known to provide rigidity to the molecule, which enhances its charge transport properties.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, preliminary studies have shown that this compound exhibits low toxicity and is well tolerated in vitro. This makes it a promising candidate for further research into its potential applications in the field of biomedicine.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,2'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bisdibenzo[b,d]furan is its unique physicochemical properties, which make it a promising candidate for various research applications. However, one of the limitations of this compound is its complex synthesis process, which can be time-consuming and expensive.
Future Directions
There are several future directions for research on 2,2'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bisdibenzo[b,d]furan. One of the most promising directions is in the development of organic electronic devices. Further research is needed to optimize the synthesis process of this compound and to investigate its properties in more detail. In addition, research is needed to explore the potential applications of this compound in the field of biomedicine, such as drug delivery and tissue engineering.
In conclusion, this compound is a promising compound that has gained significant attention in recent years due to its potential applications in scientific research. Its unique physicochemical properties make it a promising candidate for various research applications, particularly in the field of organic electronics. Further research is needed to optimize its synthesis process and to investigate its properties in more detail.
Scientific Research Applications
2,2'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bisdibenzo[b,d]furan has been shown to possess unique properties that make it an attractive candidate for various scientific research applications. One of the most promising applications of this compound is in the field of organic electronics. This compound has been shown to exhibit high charge carrier mobility and excellent charge transport properties, making it a promising material for the development of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
properties
IUPAC Name |
2-(3-dibenzofuran-2-yl-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl)dibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24O6/c1-3-7-25-21(5-1)23-13-19(9-11-27(23)36-25)29-32-15-31(16-33-29)17-34-30(35-18-31)20-10-12-28-24(14-20)22-6-2-4-8-26(22)37-28/h1-14,29-30H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSRCHSXORAMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(O1)C3=CC4=C(C=C3)OC5=CC=CC=C54)COC(OC2)C6=CC7=C(C=C6)OC8=CC=CC=C87 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol](/img/structure/B4333745.png)
![N-[3-(dimethylamino)propyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B4333752.png)
![N-[2-(1-adamantyloxy)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4333756.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-2-phenyl-1,3-thiazole](/img/structure/B4333763.png)
![5-chloro-6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B4333764.png)

![8,9-dimethoxy-6-(1-naphthyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4333792.png)

![6-(3-bromophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4333801.png)
![ethyl [4-({[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbonyl}amino)phenyl]acetate](/img/structure/B4333814.png)
![1-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B4333832.png)


![6-(2,3-dimethoxyphenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4333854.png)